7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline

EGFR tyrosine kinase inhibition fused dioxygenated ring SAR quinazoline scaffold optimization

7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline (CAS 1207868-16-3; molecular formula C10H8N2O2; MW 188.18) is a heterocyclic scaffold in which a 1,4-dioxane ring is fused to the 6,7-positions of a quinazoline core. This benzodioxane-fused quinazoline serves as a key synthetic intermediate for developing ATP-competitive tyrosine kinase inhibitors, most prominently targeting the epidermal growth factor receptor (EGFR).

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B11907032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C3C=NC=NC3=C2
InChIInChI=1S/C10H8N2O2/c1-2-14-10-4-8-7(3-9(10)13-1)5-11-6-12-8/h3-6H,1-2H2
InChIKeyUTUAHNBGIKSTBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline (CAS 1207868-16-3): Core Scaffold Properties and Procurement Relevance


7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline (CAS 1207868-16-3; molecular formula C10H8N2O2; MW 188.18) is a heterocyclic scaffold in which a 1,4-dioxane ring is fused to the 6,7-positions of a quinazoline core . This benzodioxane-fused quinazoline serves as a key synthetic intermediate for developing ATP-competitive tyrosine kinase inhibitors, most prominently targeting the epidermal growth factor receptor (EGFR) [1]. The scaffold belongs to the broader class of fused dioxygenated quinazolines, which includes dioxolane (5-membered), dioxane (6-membered), and dioxepine (7-membered) ring variants; among these, the dioxane-fused congeners have been explicitly identified as the most promising class for biological activity [2]. The parent scaffold is commercially available as a research chemical (typical purity ≥97%) and is used as a building block for 4-substituted and 2,4-disubstituted analogs via nucleophilic aromatic substitution or cross-coupling at the 4-chloro intermediate stage .

Why Generic Quinazoline Scaffolds Cannot Substitute for 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline in EGFR-Targeted Programs


Substituting the 7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline scaffold with a generic 6,7-dimethoxyquinazoline (e.g., the PD153035 core), a 6,7-dioxolanoquinazoline, or even the regioisomeric 2,3-dihydro-[1,4]dioxino[2,3-f]quinazoline is not pharmacologically neutral. Direct comparative studies have established that the size of the fused dioxygenated ring is a critical determinant of EGFR inhibitory potency: dioxane (6-membered) derivatives outperform both dioxolane (5-membered) and dioxepine (7-membered) congeners within the same assay system [1]. Furthermore, rigidification of the quinazoline 6,7-substituents into a cyclic dioxane does not automatically confer superior activity — the exact rigidified analog of erlotinib (Tarceva™) built on this scaffold was demonstrably inferior to erlotinib itself when compared to its reported data, proving that the substitution pattern on the dioxane ring is equally decisive [2]. Additionally, certain 4-anilino derivatives of the dioxane-fused scaffold exhibit a cellular selectivity advantage over PD153035 that is not predictable from isolated enzyme IC50 values alone: compound 2b showed approximately 5.4-fold greater A431 cell growth inhibition than PD153035 despite comparable EGFR kinase inhibition [3]. These findings collectively demonstrate that the biological readout is a function of the specific confluence of ring size, ring fusion geometry, and exocyclic substitution — not merely the presence of a quinazoline core.

Quantitative Differentiation Evidence for 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline Against Closest Analogs


Dioxane (6-Membered) Ring Superiority Over Dioxolane (5-Membered) and Dioxepine (7-Membered) Fused Quinazolines for EGFR Inhibition

In a systematic study comparing dioxolane-, dioxane-, and dioxepine-fused quinazoline derivatives synthesized and tested within the same experimental framework, the dioxane (6-membered) derivatives were explicitly identified as the most promising class of the series. All three ring-size variants were evaluated for their ability to counteract EGF-induced EGFR phosphorylation and for cytotoxic activity against EGFR-overexpressing versus non-expressing cell lines. While most derivatives showed potency comparable to the reference compound PD153035, the size of the fused dioxygenated ring was reported as a crucial determinant of biological activity, with the dioxane congeners demonstrating the most favorable overall profile [1].

EGFR tyrosine kinase inhibition fused dioxygenated ring SAR quinazoline scaffold optimization

Bis(methoxymethyl) Derivative Achieves Sub-Nanomolar EGFR Enzyme IC50 with Cellular Potency Comparable to PD153035

The 3-iodophenyl-substituted bis(methoxymethyl) derivative 3c, built on the 7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline scaffold, exhibited an IC50 of 1.66 nM against isolated EGFR enzyme and a GI50 of 1.99 μM against the A431 human epidermoid carcinoma cell line. In the same study, the reference compound PD153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline) showed a cellular GI50 of 1.03 μM in the A431 assay [1]. While PD153035's isolated enzyme IC50 (~0.025 nM) is reported in the broader literature as substantially lower than 3c [2], the cellular potency gap narrows considerably (1.99 μM vs 1.03 μM, approximately 1.9-fold difference), indicating that the dioxino-fused scaffold may confer pharmacokinetic or cell-penetration advantages that partially compensate for lower intrinsic enzyme affinity. Notably, compound 3e — the exact rigidified analog of erlotinib on this scaffold — was inferior to erlotinib itself, demonstrating that the substitution pattern at the dioxane ring positions is decisive for potency [1].

EGFR kinase inhibition bis(methoxymethyl)quinazoline A431 cellular assay

5.4-Fold Cellular Selectivity Advantage of Dioxane-Fused 4-Anilinoquinazoline Over PD153035 in A431 Growth Inhibition

In a series of 1,4-dioxane-fused 4-anilinoquinazolines evaluated for EGFR kinase inhibition and A431 tumor cell growth inhibition, compound 2b (bearing a 3-chloroaniline substituent) demonstrated a notable disconnect between enzyme and cellular potency. While all new 4-anilinoquinazolines exhibited less potency than PD153035 against isolated EGFR kinase, compound 2b was approximately equipotent to PD153035 in the enzyme assay yet showed approximately 5.4-fold greater potency in the A431 cell growth inhibition assay with good selectivity [1]. This cellular selectivity advantage — superior growth inhibition despite comparable or lower enzyme inhibition — was observed for multiple congeners (2b, 2c, 2e, 2g, 2h), indicating that the dioxane-fused scaffold systematically alters the relationship between target engagement and cellular efficacy relative to the 6,7-dimethoxyquinazoline benchmark PD153035.

4-anilinoquinazoline A431 selectivity PD153035 comparator

Superior Aqueous Solubility of Dioxinoquinazoline HCl Salts Relative to Dialkoxyquinazoline Derivatives at Comparable EGFR Potency

In the 7-substituted-[1,4]dioxano[2,3-g]quinazoline series, compounds 4d and 4h demonstrated EGFR tyrosine kinase inhibition and A431 cell growth inhibition potencies similar to those of PD153035, with the additional and explicitly noted advantage of greater aqueous solubility for their hydrochloride (HCl) salt forms [1]. In an independent study, dioxinoquinazoline compounds 63013 and 63033 — designed with the [1,4]-dioxino quinazoline structure specifically to improve solubility over dialkoxyquinazoline derivatives — achieved cell growth inhibition at lower concentrations than gefitinib (Iressa®) in A431 cells, an effect attributed at least in part to their improved solubility characteristics [2]. This solubility differentiation is structurally linked to the cyclic dioxane ring constraining the 6,7-substituents into a more compact, less lipophilic conformation than the open-chain diether arrangement of conventional 6,7-dialkoxyquinazolines.

aqueous solubility HCl salt formation dialkoxyquinazoline comparator EGFR inhibitor developability

Multi-Kinase Target Engagement Profile: PDGFRβ Inhibition and Patent-Claimed Activity Across TRK, c-MET, AXL, MER, and VEGFR2

Derivatives of the 7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline scaffold have demonstrated target engagement beyond EGFR. A specific 4-substituted analog, 4-(7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide (BDBM50134871), exhibited a Ki of 70 nM against platelet-derived growth factor receptor beta (PDGFRβ) in a cellular phosphorylation assay [1]. In the patent literature, aromatic ring-linked dioxino-quinazoline compounds are explicitly claimed as inhibitors of TRK, c-MET, AXL, MER, and/or VEGFR2 kinases, with the specification describing strong inhibition activities for these targets [2]. While the structurally related 2,3-dihydro-[1,4]dioxino[2,3-f]quinazoline series has produced VEGFR-2 inhibitors with IC50 values below 10 nM (compound 13d: IC50 = 2.4 nM; HUVECs IC50 = 1.2 nM; TGI = 133.0% in mice) [3], and dual c-Met/VEGFR-2 inhibitors have been reported from the same regioisomeric series [4], the [2,3-g] regioisomer's multi-kinase profile has been established primarily through patent disclosures and BindingDB entries rather than comprehensive selectivity panels.

multi-kinase inhibition PDGFRβ VEGFR2 TRK c-MET AXL MER

Rigidified Erlotinib Analog on Dioxino[2,3-g]quinazoline Scaffold Is Inferior to Erlotinib: Evidence That Scaffold Alone Does Not Guarantee Potency

Compound 3e — designed as the exact rigidified analog of erlotinib (Tarceva™) on the 7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline scaffold, wherein the two methoxyethoxy side chains of erlotinib are conformationally constrained into the fused dioxane ring — was evaluated and found to be inferior to erlotinib when compared to its reported data [1]. This negative result is critically important for scaffold selection: it demonstrates that the dioxino[2,3-g]quinazoline scaffold is not a universally superior bioisostere for the 6,7-dialkoxyquinazoline motif. Rather, activity depends on the specific substitution pattern at the dioxane ring positions (in 3e, the bis(methoxymethyl) substitution). This finding validates that procurement of the scaffold must be coupled with a deliberate derivatization strategy informed by the existing SAR — the scaffold enables potent inhibition only when decorated with appropriate substituents, as exemplified by the 1.66 nM IC50 of the 3-iodophenyl congener 3c [1].

erlotinib rigidified analog scaffold hopping validation Tarceva comparator

Optimal Application Scenarios for 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline Based on Quantitative Differentiation Evidence


EGFR Tyrosine Kinase Inhibitor Lead Optimization Requiring Cell-Active Scaffolds with Validated Ring-Size SAR

Programs seeking to optimize EGFR-TKIs with demonstrable cellular activity should prioritize the 7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline scaffold over dioxolane or dioxepine alternatives. The Chilin et al. (2010) systematic comparison established that the dioxane ring size is optimal among fused dioxygenated quinazolines [1], while the Lee et al. (2005) data show that appropriately substituted derivatives (e.g., 3c) achieve low-nanomolar enzyme IC50 (1.66 nM) with cellular GI50 approaching that of PD153035 (1.99 μM vs 1.03 μM) [2]. This scenario is particularly relevant when cellular potency is the primary screening endpoint rather than isolated enzyme inhibition.

Solubility-Limited EGFR Inhibitor Programs Requiring Developable HCl Salt Forms

When aqueous solubility of the free base limits formulation or in vivo exposure, the dioxano[2,3-g]quinazoline scaffold offers a structurally validated path to enhanced solubility through HCl salt formation without sacrificing EGFR potency. Lee et al. (2002) demonstrated that compounds 4d and 4h retained EGFR/A431 potency comparable to PD153035 while exhibiting greater aqueous solubility as HCl salts [1]. This was further corroborated by compounds 63013 and 63033, which achieved cell growth inhibition at lower concentrations than gefitinib, an effect linked to the improved solubility conferred by the dioxinoquinazoline architecture over dialkoxyquinazoline derivatives [2].

Multi-Kinase Inhibitor Design Leveraging PDGFRβ and VEGFR-2 Co-Targeting From a Single Quinazoline Scaffold

For programs targeting kinase co-dependencies (e.g., concurrent EGFR and PDGFRβ or VEGFR-2 inhibition to address tumor angiogenesis and stromal signaling), the dioxinoquinazoline scaffold provides a demonstrated starting point. BindingDB data confirm PDGFRβ engagement (Ki = 70 nM) for a 4-substituted derivative [1], while patent literature explicitly claims inhibition of TRK, c-MET, AXL, MER, and VEGFR-2 for aromatic ring-linked dioxinoquinazolines [2]. The structurally related [2,3-f] regioisomer has produced VEGFR-2 inhibitors with IC50 = 2.4 nM and in vivo tumor growth inhibition of 133.0% , providing a precedent for multi-kinase activity from the dioxinoquinazoline chemotype. Researchers should note that comprehensive selectivity panel data for the [2,3-g] scaffold remain limited relative to the [2,3-f] series.

Scaffold-Hopping Medicinal Chemistry From 6,7-Dimethoxyquinazoline for Intellectual Property Diversification

When medicinal chemistry programs seek to escape existing composition-of-matter patent claims covering 6,7-dialkoxyquinazoline EGFR inhibitors (e.g., gefitinib, erlotinib), the 7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline scaffold offers a structurally distinct yet pharmacologically validated alternative. The Lee et al. (2001) data showing approximately 5.4-fold greater A431 cellular potency for compound 2b versus PD153035 [1] — combined with the explicit finding that the dioxane-fused scaffold can outperform the 6,7-dimethoxy motif in cellular assays despite comparable enzyme inhibition — provides a data-driven rationale for scaffold-hopping. However, the negative result with compound 3e (rigidified erlotinib analog inferior to parent) [2] underscores that scaffold replacement must be paired with de novo optimization of the exocyclic substitution pattern rather than simple transliteration of existing SAR.

Quote Request

Request a Quote for 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.